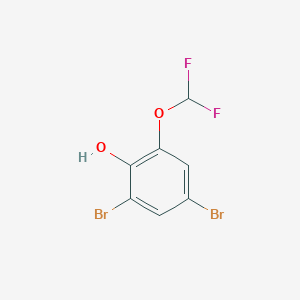
2,4-Dibromo-6-(difluoromethoxy)phenol
Vue d'ensemble
Description
2,4-Dibromo-6-(difluoromethoxy)phenol, also known as DBMFP, is a halogenated phenol with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It is a useful tool for studying biological processes, as it has been found to interact with many biological molecules, such as proteins and enzymes. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research with DBMFP.
Applications De Recherche Scientifique
2,4-Dibromo-6-(difluoromethoxy)phenol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It has also been used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Furthermore, its ability to penetrate cell membranes and interact with intracellular molecules makes it a useful tool for studying biological processes.
Mécanisme D'action
2,4-Dibromo-6-(difluoromethoxy)phenol has been found to interact with a variety of biological molecules, including proteins and enzymes. It binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules.
Biochemical and Physiological Effects
2,4-Dibromo-6-(difluoromethoxy)phenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and phospholipase A2. Furthermore, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to have antioxidant activity, which may be beneficial in treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,4-Dibromo-6-(difluoromethoxy)phenol in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it has been found to be efficient and cost-effective for synthesizing pure product. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. However, there are also some limitations to its use. It has been found to be toxic at high concentrations, so it must be used with caution. Furthermore, its interactions with biological molecules are complex and not fully understood, so further research is needed to determine its full range of effects.
Orientations Futures
There are many potential future directions for research with 2,4-Dibromo-6-(difluoromethoxy)phenol. Further research is needed to better understand its interactions with biological molecules and to determine its full range of effects. Furthermore, it could be used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for diseases such as cancer and oxidative stress-related diseases. Finally, it could be used to develop new methods for synthesizing and purifying organic compounds.
Propriétés
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEKKCUFLPVGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(difluoromethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B1410563.png)
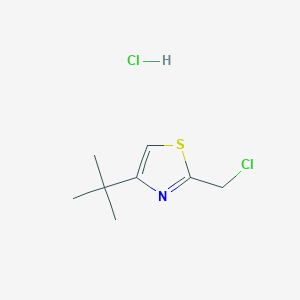


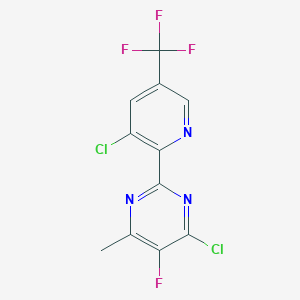

![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)
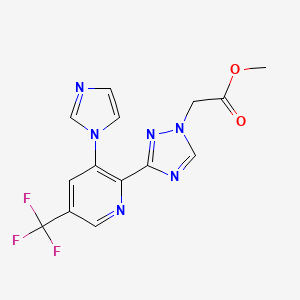

![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide](/img/structure/B1410574.png)
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)
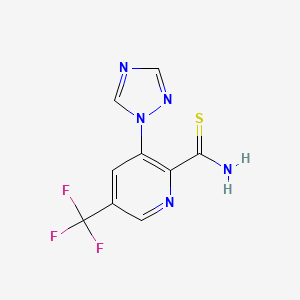
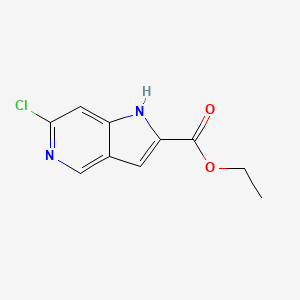
![[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1410585.png)